molecular formula C6H12N2O2 B12909238 2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one CAS No. 90485-66-8

2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one

Cat. No.: B12909238
CAS No.: 90485-66-8
M. Wt: 144.17 g/mol
InChI Key: GRUNSHZXFVJBHN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with a hydroxymethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one typically involves the reaction of 4,4-dimethylpyrazolidin-3-one with formaldehyde in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization or chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 2-(Formyl)-4,4-dimethylpyrazolidin-3-one.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted pyrazolidinone derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpyrazolidin-3-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-(Hydroxymethyl)-pyrazolidin-3-one: Similar structure but without the additional methyl groups, affecting its physical and chemical properties.

Uniqueness

2-(Hydroxymethyl)-4,4-dimethylpyrazolidin-3-one is unique due to the presence of both the hydroxymethyl and dimethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90485-66-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-(hydroxymethyl)-4,4-dimethylpyrazolidin-3-one

InChI

InChI=1S/C6H12N2O2/c1-6(2)3-7-8(4-9)5(6)10/h7,9H,3-4H2,1-2H3

InChI Key

GRUNSHZXFVJBHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNN(C1=O)CO)C

Origin of Product

United States

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